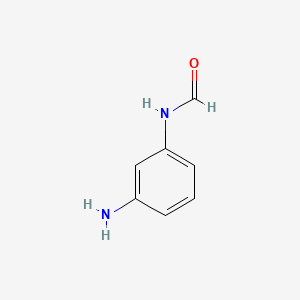

N-(3-Aminophenyl)formamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(3-aminophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXLHYPPJRAJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211668 | |

| Record name | N-(3-Aminophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6262-24-4 | |

| Record name | N-(3-Aminophenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6262-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminophenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formanilide, 3'-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Aminophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminophenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-Aminophenyl)formamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY3R2AU9P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

N-(3-Aminophenyl)formamide: A Bifunctional Scaffold for Asymmetric Synthesis

An In-Depth Technical Guide to N-(3-Aminophenyl)formamide (CAS 6262-24-4)

Executive Summary

N-(3-Aminophenyl)formamide (CAS 6262-24-4), also known as 3'-aminoformanilide , represents a critical "desymmetrized" intermediate in the chemistry of aromatic diamines. Unlike its parent compound, m-phenylenediamine (MPD), which possesses two equivalent amino groups, this mono-formylated derivative offers orthogonal reactivity. One nitrogen is protected as a formamide (reduced nucleophilicity), while the other remains a free primary amine (high nucleophilicity).

This guide details the synthesis, physicochemical profile, and application of CAS 6262-24-4 in drug development and materials science. Its primary utility lies in the synthesis of acridine-based DNA intercalators (e.g., Proflavine derivatives), azo dyes , and as a precursor for functionalized isonitriles used in multicomponent reactions (MCRs).

Chemical Profile & Physicochemical Properties

| Property | Data |

| CAS Number | 6262-24-4 |

| IUPAC Name | N-(3-Aminophenyl)formamide |

| Synonyms | 3'-Aminoformanilide; m-Aminoformanilide; N-Formyl-m-phenylenediamine |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Melting Point | 112 – 115 °C |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Amine) | ~4.8 (Aniline nitrogen) |

| pKa (Amide) | ~14-15 (Formamide proton) |

Synthetic Utility & Mechanisms[2]

The Selectivity Challenge

Direct formylation of m-phenylenediamine (MPD) statistically yields a mixture of the mono-formyl product (desired), di-formyl product, and unreacted starting material. In high-precision drug development, the Nitro-Reduction Route is preferred over direct formylation to ensure regioselectivity and purity.

Primary Synthetic Pathways

The compound serves as a gateway to complex heterocycles. Below is the logic flow for its synthesis and downstream transformation into Acridines (DNA intercalating agents).

Figure 1: Synthetic genealogy of N-(3-Aminophenyl)formamide, highlighting the high-fidelity nitro-reduction pathway and key downstream applications.

Experimental Protocols

Protocol A: High-Purity Synthesis (Nitro-Reduction Route)

Recommended for Drug Discovery applications where isomeric purity is paramount.

Rationale: This method avoids the formation of N,N'-diformyl byproducts common in the direct reaction of diamines.

Step 1: Formylation of 3-Nitroaniline

-

Reagents: 3-Nitroaniline (1.0 eq), Formic acid (98%, 5.0 eq), Acetic anhydride (1.1 eq).

-

Procedure: Dissolve 3-nitroaniline in THF (0.5 M). Add formic acid, followed by dropwise addition of acetic anhydride at 0°C (in situ formation of mixed anhydride).

-

Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Rf 3-nitroaniline > Rf product).

-

Workup: Quench with ice water. The precipitate (3-nitroformanilide) is filtered, washed with water, and dried.

Step 2: Selective Reduction to CAS 6262-24-4

-

Reagents: 3-Nitroformanilide (from Step 1), Iron powder (3.0 eq), Ammonium chloride (0.5 eq), Ethanol/Water (4:1).

-

Procedure: Suspend the nitro compound in EtOH/H₂O. Add Fe powder and NH₄Cl. Heat to reflux (80°C) for 1-2 hours.

-

Note: The formamide group is stable under neutral Fe reduction conditions, whereas acidic SnCl₂ might cause hydrolysis.

-

-

Purification: Filter hot through Celite to remove iron sludge. Concentrate the filtrate. Recrystallize from Ethanol/Water.

-

Yield: Typically 85-90%.

Protocol B: Acridine Cyclization (The Proflavine Synthesis)

Demonstrates the utility of CAS 6262-24-4 in heterocycle formation.

-

Reagents: N-(3-Aminophenyl)formamide (1.0 eq), m-phenylenediamine (1.0 eq), Zinc Chloride (anhydrous).

-

Mechanism: The formamide carbon acts as the "C1" bridge between the two aromatic rings.

-

Procedure: Mix reagents and heat to 150-170°C in a sealed vessel. The melt allows electrophilic aromatic substitution followed by cyclization and dehydration.

-

Result: Formation of the acridine core, a scaffold used in antiseptics and potential anticancer intercalators.

Analytical Characterization

To validate the identity of synthesized CAS 6262-24-4, look for these specific spectral signatures:

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 8.20 (s, 1H) / δ 8.65 (d, 1H) | -CHO (Rotamers: cis/trans conformers are common in formamides) |

| δ 10.0 (s, 1H) | -NH-CHO (Amide proton) | |

| δ 5.10 (s, 2H) | -NH₂ (Aniline protons, broad exchangeable) | |

| δ 6.2 – 7.1 (m, 4H) | Aromatic protons (Asymmetric pattern) | |

| IR Spectroscopy | 1660 – 1690 cm⁻¹ | C=O stretch (Amide I) |

| 3200 – 3400 cm⁻¹ | N-H stretches (Primary amine doublet + Amide singlet) | |

| Mass Spectrometry | m/z 137.1 [M+H]⁺ | Protonated molecular ion |

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled with the rigor applied to all phenylenediamine derivatives.

-

Hazards:

-

H317: May cause an allergic skin reaction (Sensitizer).

-

H302/H312: Harmful if swallowed or in contact with skin (Aniline derivative).

-

H341: Suspected of causing genetic defects (Common in planar aromatic amines).

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation (browning) upon air exposure.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (Nitrogen oxides generation).

References

-

Acridine Synthesis & Mechanism: Albert, A. (1941).[1] "Acridine Syntheses and Reactions. Part II. Synthesis of Proflavine from m-Phenylenediamine and its Derivatives." Journal of the Chemical Society, 121-125.[1]

-

Selective Acylation Kinetics: Wang, K., et al. (2018). "Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study... in Microreactor." Chemical Engineering Journal.

-

Formamide Properties: PubChem Compound Summary for CID 80426, N-(3-Aminophenyl)formamide. National Center for Biotechnology Information.

-

Benzimidazole vs. Acridine Pathways: Porcheddu, A., et al. (2012). "Microwave-Assisted Synthesis of Benzimidazoles." Current Medicinal Chemistry. (Contextualizing the ortho vs. meta divergence).

Sources

Technical Guide: N-(3-Aminophenyl)formamide Structure and Synthesis

[1][2]

Critical Data Integrity Note: CAS Registry Discrepancy

Before proceeding, a critical database conflict must be addressed to ensure experimental safety and accuracy.

-

User-Provided CAS: 14088-58-5.[1][2][3] In major chemical registries (PubChem, SciFinder), this CAS is frequently associated with 3-diazo-2-butanone , a potentially shock-sensitive diazo compound.[2]

-

Correct CAS for N-(3-Aminophenyl)formamide: 6262-24-4 .[1][2][4][5]

-

Action: This guide focuses exclusively on the chemistry of N-(3-Aminophenyl)formamide (3-aminoformanilide). Please verify your inventory labels against the structure, not just the CAS number.[1][2]

Executive Summary & Structural Analysis

N-(3-Aminophenyl)formamide is a bifunctional aromatic building block characterized by a benzene ring substituted at the meta positions (1,[2]3) with an amino group (

Structural Properties

The molecule represents a "masked" diamine.[1][2] The formyl group serves two roles:

-

Protective Group: It reduces the nucleophilicity of the nitrogen at position 1, allowing selective functionalization of the free amine at position 3.[1][2]

-

Scaffold Precursor: It provides the single carbon atom required to close the imidazole ring, making it a direct precursor to benzimidazoles .[1][2]

| Property | Data |

| IUPAC Name | N-(3-Aminophenyl)formamide |

| Synonyms | 3-Aminoformanilide; N-(3-Aminophenyl)methanamide |

| Molecular Formula | |

| Molecular Weight | 136.15 g/mol |

| Geometry | Planar aromatic system; meta-substitution |

| pKa (approx) | ~4.0 (aniline nitrogen), ~-0.5 (amide oxygen protonation) |

Synthetic Strategy: The Divergent Pathways

Synthesis of this molecule requires differentiating two chemically similar nitrogen atoms.[1][2][6] There are two primary routes, but only one is recommended for high-fidelity applications.[1][2]

Route A: The Nitro-Reduction (Recommended)

-

Logic: Start with 3-nitroaniline. The nitro group is unreactive toward acylation.[1][2] We formylate the aniline nitrogen, then selectively reduce the nitro group to the amine.[1][2]

-

Advantage: High regioselectivity.[1][2] No risk of over-formylation.[1][2]

-

Mechanism: Nucleophilic acyl substitution followed by chemoselective reduction (hydrogenation or metal/acid).[1][2]

Route B: Direct Mono-Formylation (High Risk)[1][2]

-

Logic: React m-phenylenediamine with formic acid.

-

Risk: This route suffers from statistical mixtures (mono- vs. di-formylated products).[1][2] More critically, heating this mixture drives a condensation reaction that cyclizes the molecule into Benzimidazole , destroying the desired open-chain product.[2]

Synthetic Pathway Visualization (DOT)

Caption: Figure 1. Synthesis map contrasting the robust Nitro-Reduction route (Blue) against the risky Diamine route (Red) which leads to benzimidazole cyclization.

Detailed Experimental Protocols

Protocol A: Preparation via 3-Nitroaniline (Gold Standard)[1]

Step 1: Formylation of 3-Nitroaniline

This step protects the first amine.[1][2] The use of acetic anhydride creates the mixed anhydride (formyl acetate), which is a potent formylating agent.[1][2]

-

Reagents: 3-Nitroaniline (13.8 g, 100 mmol), Formic acid (98%, 50 mL), Acetic anhydride (20 mL).[2]

-

Procedure:

-

Charge a 250 mL round-bottom flask with 3-nitroaniline and formic acid.

-

Cool the solution to 0–5°C in an ice bath.

-

Add acetic anhydride dropwise over 30 minutes (Exothermic).

-

Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).[1][2]

-

Workup: Pour the mixture into 300 mL of ice water. The product, N-(3-nitrophenyl)formamide , will precipitate as a pale yellow solid.[2]

-

Filter, wash with water, and dry.[1][2] Yield: ~90-95%.[1][2]

-

Step 2: Chemoselective Reduction

We must reduce the nitro group (

-

Reagents: N-(3-nitrophenyl)formamide (from Step 1), 10% Pd/C (5 wt% loading), Methanol (solvent).[1][2]

-

Procedure:

-

Dissolve the nitro-intermediate in Methanol (0.1 M concentration).[1][2]

-

Add 10% Pd/C catalyst (5-10% by weight of substrate) under an inert atmosphere (Nitrogen).[1][2]

-

Switch to Hydrogen atmosphere (balloon pressure or 1-3 bar in a Parr shaker).

-

Stir vigorously at room temperature for 4–6 hours.

-

Critical Check: Monitor closely. Extended reaction times or high temperatures can reduce the aromatic ring or hydrolyze the formamide.[1][2]

-

Workup: Filter through a pad of Celite to remove Pd/C. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Product: Off-white to grey solid.

-

Applications in Drug Discovery

The Benzimidazole Gateway

N-(3-Aminophenyl)formamide is "pre-wired" for cyclization.[1][2] In drug development, benzimidazoles are privileged scaffolds (e.g., proton pump inhibitors, anthelmintics).[2]

-

Mechanism: Under acidic conditions and heat, the free amine attacks the formamide carbonyl, eliminating water to close the ring.[2]

-

Utility: This allows researchers to introduce substituents on the phenyl ring before closing the heterocycle, offering better regiocontrol than nitrating an existing benzimidazole.[2]

Kinase Inhibitor Linkers

Many kinase inhibitors (e.g., Imatinib analogs) utilize a meta-diamine linker to orient hydrogen bond donors/acceptors into the ATP-binding pocket.[1][2] The formamide group can be dehydrated to an isocyanide (using

References

-

Reductive Amidation Strategies: Smith, M. B., & March, J.[1][2] (2007).[1][2] March's Advanced Organic Chemistry. Wiley-Interscience.[1][2] (General methodology for nitro reduction).

-

Formylation Protocols: Olah, G. A., et al.[1][2] (1987).[1][2] Formylating Agents. Chemical Reviews, 87(4), 671-686.[2] Link[1][2]

-

Benzimidazole Cyclization: Grimmett, M. R.[1][2] (1997).[1][2] Imidazole and Benzimidazole Synthesis. Academic Press.[1][2][7]

-

PubChem Compound Summary: N-(3-Aminophenyl)formamide (CAS 6262-24-4).[1][2][4][5] Link[1][2]

-

Safety Data (Diazo Warning): PubChem Compound Summary: 3-Diazo-2-butanone (CAS 14088-58-5).[1][2][3] Link[1][2]

Sources

- 1. N-(3-aminophenyl)formamide | C7H8N2O | CID 80426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 3. 2-Butanone, 3-diazo- | C4H6N2O | CID 139680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. N-(3-Aminophenyl)formamide | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to the Solubility of N-(3-Aminophenyl)formamide in Organic Solvents

Introduction: The Significance of N-(3-Aminophenyl)formamide and the Imperative of Solubility Data

N-(3-Aminophenyl)formamide is a molecule of interest in the realms of medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex structures. Its unique arrangement of a formamide group and an amino group on a phenyl ring imparts a specific set of physicochemical characteristics that dictate its behavior in solution. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility of N-(3-Aminophenyl)formamide in various organic solvents is not merely academic; it is a cornerstone of process development, formulation design, and the successful execution of chemical reactions.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like N-(3-Aminophenyl)formamide directly influences its bioavailability, the ease of its purification, and the feasibility of its formulation into a final product. In the context of organic synthesis, solvent selection is paramount for achieving optimal reaction kinetics, yield, and purity. A solvent must not only dissolve the reactants but also be compatible with the reaction conditions and easily removable post-reaction.

This guide provides a deep dive into the solubility of N-(3-Aminophenyl)formamide, moving beyond a simple compilation of data to offer a theoretical framework for understanding its solubility profile. We will explore its key physicochemical properties and how they govern its interactions with different solvent classes. Crucially, in the absence of extensive publicly available quantitative solubility data, this guide furnishes a robust, step-by-step experimental protocol for determining the equilibrium solubility of N-(3-Aminophenyl)formamide, empowering researchers to generate reliable and reproducible data in their own laboratories.

Physicochemical Properties of N-(3-Aminophenyl)formamide: A Molecular Portrait

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical and chemical properties. For N-(3-Aminophenyl)formamide, the interplay of its aromatic ring, amino group, and formamide moiety dictates its interactions with solvent molecules.

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₇H₈N₂O | PubChem[1] | Provides the elemental composition. |

| Molecular Weight | 136.15 g/mol | PubChem[1] | Influences the energy required to overcome crystal lattice forces. |

| XLogP3-AA (logP) | 0.6 | PubChem[1] | A measure of lipophilicity. A positive value suggests some solubility in non-polar environments, but the low value indicates a preference for more polar solvents. |

| Hydrogen Bond Donor Count | 2 | PubChem[1][2] | The N-H groups of the amine and formamide can donate hydrogen bonds, favoring solubility in protic and polar aprotic solvents. |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1][2] | The oxygen of the carbonyl and the nitrogen of the amine can accept hydrogen bonds, enhancing solubility in protic solvents. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem[1][2] | Reflects the surface area occupied by polar atoms. A TPSA in this range suggests moderate polarity and the potential for good membrane permeability. |

Theoretical Framework for Solubility: Predicting the Behavior of N-(3-Aminophenyl)formamide

The age-old axiom of "like dissolves like" is the guiding principle for predicting solubility. The polarity, hydrogen bonding capability, and dielectric constant of the solvent, in relation to the solute, are the primary determinants of miscibility.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given that N-(3-Aminophenyl)formamide has two hydrogen bond donors and two acceptors, it is anticipated to exhibit favorable solubility in polar protic solvents. The formamide and amino groups can readily engage in hydrogen bonding with solvents like ethanol and methanol.

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): These solvents have a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The high polarity of solvents like DMSO and DMF makes them excellent candidates for dissolving N-(3-Aminophenyl)formamide.[3][4][5] The carbonyl oxygen and the amino nitrogen of the solute can interact favorably with the partial positive charges of these solvent molecules.

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and are incapable of significant hydrogen bonding. Due to the polar nature of the amino and formamide groups, N-(3-Aminophenyl)formamide is expected to have very limited solubility in non-polar solvents.[6][7] The energy required to break the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.

Caption: Molecular interactions governing solubility.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.[8][9] It is a robust and reliable method that, when performed correctly, yields accurate and reproducible data. The protocol described below is a self-validating system, ensuring the integrity of the results.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is constant and represents the solubility of the compound under those specific conditions.[10][11][12]

Materials and Equipment

-

N-(3-Aminophenyl)formamide (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Experimental Workflow

Step 1: Preparation of the System

-

Rationale: To ensure that the system is not limited by the amount of solute, a clear excess of the solid is necessary. This allows for the establishment of a true equilibrium between the dissolved and undissolved states.[12]

-

Procedure:

-

Weigh an amount of N-(3-Aminophenyl)formamide that is significantly more than what is expected to dissolve into a clean, dry scintillation vial. A good starting point is 10-20 mg.

-

Accurately add a known volume of the desired organic solvent (e.g., 2 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Step 2: Equilibration

-

Rationale: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, thereby facilitating the dissolution process and accelerating the attainment of equilibrium. Maintaining a constant temperature is critical as solubility is temperature-dependent.[11]

-

Procedure:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the samples at a moderate speed for a predetermined period. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 12, 24, 36, and 48 hours) to confirm that the concentration has reached a plateau.

-

Step 3: Phase Separation

-

Rationale: It is imperative to completely separate the undissolved solid from the saturated solution to avoid artificially inflating the measured concentration. Centrifugation followed by filtration is a robust two-step process to achieve this.[12]

-

Procedure:

-

Remove the vials from the shaker and allow them to stand for a short period to allow larger particles to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. The filter material should be compatible with the organic solvent used.

-

Step 4: Quantification

-

Rationale: The concentration of the dissolved N-(3-Aminophenyl)formamide in the filtered supernatant needs to be accurately determined. HPLC is a highly specific and sensitive method for this purpose.[12][13] A pre-validated analytical method is essential for trustworthy results.

-

Procedure:

-

Prepare a series of calibration standards of N-(3-Aminophenyl)formamide of known concentrations in the same solvent.

-

Dilute the filtered sample solution with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Sources

- 1. N-(3-aminophenyl)formamide | C7H8N2O | CID 80426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 4. productcatalog.eastman.com [productcatalog.eastman.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

N-formylation of 3-aminoaniline protocol

Application Note: Selective N-Formylation of 3-Aminoaniline

Abstract

The N-formylation of 3-aminoaniline (m-phenylenediamine) presents a unique challenge in organic synthesis due to the presence of two nucleophilic amino groups on the aromatic ring. This guide provides a comprehensive protocol for controlling selectivity between the mono-formylated product (N-(3-aminophenyl)formamide) and the bis-formylated product (N,N'-(1,3-phenylene)diformamide). We detail two primary methodologies: a classical azeotropic dehydration method and a modern, green catalytic approach using Zinc Oxide (ZnO).

Introduction & Mechanistic Insight

The Substrate Challenge: 3-Aminoaniline possesses two primary amine groups at the meta position. While the first formylation deactivates the ring slightly due to the electron-withdrawing nature of the amide group (-NHCHO), the remaining amine retains significant nucleophilicity. Consequently, without strict stoichiometric and thermodynamic control, reactions often yield a statistical mixture of starting material, mono-product, and bis-product.

Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the formylating agent (Formic acid or Ethyl formate).[1][2] This forms a tetrahedral intermediate, which collapses to expel the leaving group (water or ethanol).

Figure 1: Mechanistic Pathway (DOT Visualization)

Caption: Nucleophilic attack of 3-aminoaniline on formic acid, proceeding through a tetrahedral intermediate to yield the formamide.

Strategic Considerations for Selectivity

To achieve the desired product profile, the following variables must be controlled:

| Variable | Mono-Formylation Target | Bis-Formylation Target |

| Stoichiometry | 1.0 : 1.0 (Amine : Formylating Agent) | 1.0 : 2.5+ (Excess Agent) |

| Temperature | Low to Moderate (0°C to RT) | Reflux (>80°C) |

| Solvent | Ethyl Formate (acts as reagent & solvent) | Toluene (azeotropic removal of water) |

| Catalyst | None or mild Lewis Acid | Stronger acid or heat |

Experimental Protocols

Protocol A: Classical Azeotropic Formylation (High Throughput)

Best for: Large-scale synthesis where bis-formylation is acceptable or purification capabilities are robust.

Reagents:

-

3-Aminoaniline (10.8 g, 100 mmol)

-

Formic acid (85% aq., 120 mmol for mono / 250 mmol for bis)

-

Toluene (150 mL)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Dissolution: Dissolve 3-aminoaniline in Toluene. Note: The diamine oxidizes easily; use fresh material or recrystallize from ethanol before use.

-

Addition: Add Formic acid dropwise at room temperature. An exotherm may be observed.

-

Reflux: Heat the mixture to reflux (approx. 110°C). Water will begin to collect in the Dean-Stark trap.

-

Monitoring:

-

Mono-target: Stop heating once 1.0 equivalent of water (~1.8 mL) is collected (approx. 2-3 hours).

-

Bis-target: Continue reflux until water evolution ceases (approx. 5-6 hours).

-

-

Workup: Cool to room temperature. The product often precipitates out of toluene. Filter the solid.[3] If no precipitate, evaporate toluene under reduced pressure.

Protocol B: Green Catalytic Synthesis (High Selectivity)

Best for: High purity mono-formylation and eco-friendly compliance.

Reagents:

-

3-Aminoaniline (100 mmol)

-

Formic acid (100 mmol)

-

Zinc Oxide (ZnO) nanopowder (5 mol%)

-

Solvent: None (Solvent-free)

Procedure:

-

Mixing: In a mortar, grind 3-aminoaniline and ZnO to a fine powder.

-

Reaction: Transfer to a flask and add Formic acid (1.0 equiv) slowly with stirring at 40°C.

-

Incubation: Stir the semi-solid mixture at 70°C for 30-60 minutes.

-

Quench: Cool to room temperature and add Ethyl Acetate (50 mL).

-

Filtration: Filter the mixture to remove the solid ZnO catalyst (which can be washed with ethanol, dried, and reused).

-

Purification: Wash the filtrate with saturated NaHCO₃ to remove unreacted acid. Dry over Na₂SO₄ and concentrate.

Purification & Isolation Workflow

Separating the mono-formylated species from the starting diamine is the critical step.

Figure 2: Purification Logic Flow (DOT Visualization)

Caption: Acid-base extraction strategy to separate the amphoteric mono-formylated product from non-basic bis-formylated byproducts.

Analytical Validation

| Analytical Method | Expected Signal (Mono-Product) | Diagnostic Note |

| ¹H NMR (DMSO-d₆) | δ 8.2-8.5 ppm (s, 1H, -CH O) | Cis/Trans rotamers may split this peak. |

| ¹H NMR (Amine) | δ 5.0-5.2 ppm (s, 2H, -NH ₂) | Disappears in Bis-product. |

| IR Spectroscopy | 1660-1690 cm⁻¹ (Amide C=O) | Strong band. |

| IR Spectroscopy | 3200-3400 cm⁻¹ (Amine N-H) | Two bands for -NH₂ (Mono), One band for -NH (Bis). |

Safety & Hazards

-

3-Aminoaniline: Toxic by inhalation and ingestion. Known skin sensitizer. Potential carcinogen. Handle only in a fume hood.

-

Formic Acid: Corrosive. Causes severe skin burns.

-

Waste Disposal: All aqueous washes containing aromatic amines must be segregated for hazardous waste disposal.

References

-

Selective N-Formylation Protocol: Brahmachari, G., & Laskar, S. (2010). A very simple and highly efficient procedure for N-formylation of primary and secondary amines at room temperature under solvent-free conditions. Tetrahedron Letters. Link

-

Zinc Oxide Catalysis: Hosseini-Sarvari, M., & Sharghi, H. (2006).[4] ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. The Journal of Organic Chemistry. Link

-

Formic Acid/Toluene Method: Chandra Shekar, K., et al. (2011). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society. Link

- Mechanism of Formylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Acyl Substitution).

Sources

Application Note: Benzimidazole Synthesis via N-Formylphenylenediamine Precursors

This Application Note is structured to address the synthesis of benzimidazoles using N-(3-aminophenyl)formamide as a starting scaffold.

Critical Scientific Distinction: Direct cyclization to the benzimidazole core requires a 1,2-diamine (ortho) motif. N-(3-aminophenyl)formamide possesses a 1,3-diamine (meta) motif. Therefore, this precursor cannot cyclize directly. It is used instead as a strategic starting material to synthesize 5(6)-substituted benzimidazoles (specifically 5-aminobenzimidazole) via regioselective nitration and reduction, or the user intended the ortho-isomer (N-(2-aminophenyl)formamide) .

This guide covers both pathways to ensure complete utility:

-

Protocol A (The Literal Request): Synthesis of 5-Aminobenzimidazole from N-(3-aminophenyl)formamide.

-

Protocol B (The Standard Route): Cyclization of N-(2-aminophenyl)formamide (likely the intended target for general benzimidazole synthesis).

Abstract

Benzimidazoles are privileged pharmacophores in medicinal chemistry, serving as the core structure for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihistamines. This guide details the synthetic utility of N-(3-aminophenyl)formamide (CAS: 6262-24-4). Unlike the standard ortho-isomer which cyclizes directly, the meta-isomer requires a functionalization-reduction-cyclization sequence. This protocol is particularly valuable for accessing 5-amino-functionalized benzimidazoles , a difficult-to-access substitution pattern via standard condensation methods.

Chemical Mechanism & Isomer Logic

The synthesis hinges on the position of the nitrogen atoms. Benzimidazole formation requires the formation of a bond between a formyl carbon and an amine nitrogen located at the ortho position.

The Structural Challenge

-

N-(2-Aminophenyl)formamide: The amine and formamide are adjacent (1,2-relationship). Acid-catalyzed dehydration yields benzimidazole immediately.

-

N-(3-Aminophenyl)formamide: The amine and formamide are separated by a carbon (1,3-relationship). Direct cyclization is geometrically impossible. This precursor must be nitrated at the 4-position (ortho to the free amine) to create a transient 1,2-diamine system.

Reaction Pathway Diagram (Graphviz)

Caption: Divergent synthetic pathways. The meta-isomer (top) requires functionalization to create the necessary ortho-diamine motif, yielding 5-aminobenzimidazole. The ortho-isomer (bottom) cyclizes directly.

Experimental Protocols

Protocol A: Synthesis of 5-Aminobenzimidazole from N-(3-Aminophenyl)formamide

Target Audience: Researchers needing 5-substituted benzimidazole scaffolds. Rationale: The formyl group at position 1 acts as a protecting group during nitration, directing the nitro group to position 4 (ortho to the free amine).

Reagents

-

N-(3-Aminophenyl)formamide (1.0 eq)[1]

-

Nitric Acid (HNO₃), fuming (1.1 eq)

-

Sulfuric Acid (H₂SO₄), conc.[2] (Solvent)

-

Iron powder (Fe) or Pd/C (for reduction)

-

Formic Acid (HCOOH) (Cyclization agent)

Step-by-Step Methodology

-

Nitration (Creation of the 1,2-Diamine precursor):

-

Dissolve N-(3-aminophenyl)formamide (10 mmol) in conc. H₂SO₄ (15 mL) at 0°C.

-

Dropwise add fuming HNO₃ (11 mmol) while maintaining temperature <5°C. Note: The protonated amine (-NH3+) is meta-directing, but the formamide is ortho/para directing. Optimization may be required to favor the 4-nitro isomer.

-

Stir for 1 hour at 0°C, then pour onto crushed ice.

-

Neutralize with Na₂CO₃ to precipitate N-(3-amino-4-nitrophenyl)formamide . Filter and dry.[3][4]

-

-

Reduction:

-

Suspend the nitro-intermediate in Ethanol/Water (4:1).

-

Add Iron powder (3.0 eq) and catalytic HCl (or use H₂/Pd-C). Reflux for 2 hours.

-

Filter hot to remove iron residues. The filtrate contains N-(3,4-diaminophenyl)formamide .

-

-

Cyclization:

-

Concentrate the filtrate.[3] Add 85% Formic Acid (5 mL per gram of substrate).

-

Reflux for 4–6 hours. The 3,4-diamine motif cyclizes with the formic acid carbon to form the imidazole ring.

-

Note: The original N-formyl group at position 1 may hydrolyze under these conditions or remain. To ensure the free amine product, reflux in 4N HCl for an additional hour after cyclization.

-

-

Workup:

-

Cool to room temperature.[5] Basify with NaOH to pH 9.

-

Extract with Ethyl Acetate (3x).

-

Purify via column chromatography (DCM:MeOH 9:1).

-

Yield Expectation: 45–60% overall.

-

Protocol B: Standard Cyclization of N-(2-Aminophenyl)formamide

Target Audience: Researchers performing standard benzimidazole synthesis (likely intent if "3-amino" was a typo).

Reagents

-

N-(2-Aminophenyl)formamide (or o-phenylenediamine + formic acid)

-

p-Toluenesulfonic acid (p-TSA) (Catalyst, 5 mol%)

-

Toluene or Xylene (Solvent)

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve N-(2-aminophenyl)formamide (10 mmol) in Toluene (50 mL).

-

Catalysis: Add p-TSA (0.5 mmol).

-

Reflux: Heat to reflux (110°C) for 2–4 hours. Monitor water collection in the Dean-Stark trap.

-

Isolation: Cool to room temperature. The benzimidazole often precipitates as a tosylate salt or can be crystallized by adding hexanes.

-

Neutralization: Wash the solid with saturated NaHCO₃ to obtain the free base.

-

Yield Expectation: >90%.

Quantitative Comparison of Precursors

| Feature | N-(2-Aminophenyl)formamide | N-(3-Aminophenyl)formamide |

| Isomer Type | Ortho (1,2-substituted) | Meta (1,3-substituted) |

| Direct Cyclization? | Yes (Spontaneous/Acid Cat.) | No (Requires functionalization) |

| Primary Product | Unsubstituted Benzimidazole | 5-Aminobenzimidazole (via route A) |

| Reaction Complexity | Low (1 Step) | High (3 Steps: Nitration, Red, Cyc) |

| Atom Economy | High (Loss of H₂O only) | Lower (Reagents for Nitration/Red) |

Troubleshooting & Critical Parameters

-

Regioselectivity (Protocol A): Nitration of meta-substituted anilines can yield mixtures. Verify the intermediate structure using ¹H-NMR. The desired 4-nitro isomer will show two doublets in the aromatic region (ortho coupling) for the protons at 5 and 6, and a singlet for position 2.

-

Oxidation State: Benzimidazoles are stable, but phenylenediamine precursors oxidize rapidly in air (turning dark/purple). Always use fresh precursors or store under argon.

-

Temperature Control: In Protocol B, failure to remove water (Dean-Stark) will stall the equilibrium. Ensure vigorous reflux.

References

-

Benzimidazole Synthesis Overview: Organic Chemistry Portal. "Synthesis of Benzimidazoles." Available at: [Link]

-

N-(3-Aminophenyl)formamide Data: PubChem Compound Summary for CID 80426. Available at: [Link]

-

Functionalization of Benzimidazoles: R. Zniber et al. "Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine." Therapie, 1999. Available at: [Link]

Sources

- 1. N-(3-aminophenyl)formamide | C7H8N2O | CID 80426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN113121447A - Synthetic method for preparing 5-aminobenzimidazole ketone - Google Patents [patents.google.com]

- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

N-(3-Aminophenyl)formamide: A Versatile Monomer for High-Performance Polymers

Application Note & Protocols

Introduction: The Quest for Advanced Polymeric Materials

High-performance polymers are a cornerstone of modern materials science, enabling advancements in aerospace, electronics, automotive, and biomedical fields. These materials are characterized by their exceptional thermal stability, mechanical robustness, and chemical resistance. The search for novel monomers that can impart enhanced or unique properties to these polymers is a continuous endeavor. N-(3-Aminophenyl)formamide (3-APF), a bifunctional aromatic amine, presents itself as a compelling candidate for the synthesis of a new generation of high-performance polyamides, polyimides, and related copolymers.

The unique structural feature of 3-APF is the presence of a formamide group (-NHCHO) meta to a primary amine group on a phenyl ring. This arrangement offers intriguing possibilities for influencing polymer chain interactions and, consequently, their macroscopic properties. The formamide group, capable of forming strong hydrogen bonds, is anticipated to enhance interchain adhesion, leading to improved thermal and mechanical properties.[1] This application note provides a comprehensive technical guide for researchers and scientists on the utilization of 3-APF as a monomer for the synthesis of high-performance polymers. It details the underlying scientific principles, provides step-by-step synthesis protocols, and outlines expected material properties and characterization techniques.

Physicochemical Properties of N-(3-Aminophenyl)formamide

A thorough understanding of the monomer's properties is fundamental to its successful application in polymer synthesis.

| Property | Value | Source |

| Chemical Formula | C₇H₈N₂O | PubChem |

| Molecular Weight | 136.15 g/mol | PubChem |

| Appearance | Off-white to light brown crystalline powder | Generic Supplier Data |

| Melting Point | 78-82 °C | Generic Supplier Data |

| Boiling Point | Decomposes | Inferred from thermal stability data of similar compounds |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF), alcohols, and hot water. | Generic Supplier Data |

I. Synthesis of High-Performance Polyamides from 3-APF

Aromatic polyamides, or aramids, are renowned for their high strength and thermal stability, arising from the rigidity of the aromatic backbone and strong intermolecular hydrogen bonding between amide linkages.[2] The incorporation of 3-APF into a polyamide backbone is expected to further enhance these interactions due to the additional hydrogen bonding capabilities of the formamide group.

Causality Behind Experimental Choices

The direct polycondensation of a diamine with a diacyl chloride is a robust and widely used method for synthesizing aromatic polyamides.[3] This method is chosen for its relatively mild reaction conditions and the ability to achieve high molecular weight polymers. The use of a polar aprotic solvent like N,N-dimethylacetamide (DMAc) is crucial as it ensures the solubility of the monomers and the growing polymer chain. The addition of an acid scavenger, such as pyridine or triethylamine, is necessary to neutralize the hydrochloric acid byproduct, which would otherwise react with the amine groups and terminate the polymerization. Lithium chloride (LiCl) is often added to the polymerization mixture to enhance the solubility of the resulting polyamide by preventing chain aggregation.[4]

Experimental Workflow: Polyamide Synthesis

Caption: Workflow for the synthesis of polyamides from 3-APF.

Detailed Protocol: Synthesis of Poly(3-formamido-m-phenylene isophthalamide)

-

Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve N-(3-Aminophenyl)formamide (1.362 g, 10 mmol) and lithium chloride (0.4 g) in 20 mL of anhydrous N,N-dimethylacetamide (DMAc) under a gentle stream of nitrogen. Stir the mixture until all solids have dissolved and then cool the solution to 0°C in an ice bath.

-

Monomer Addition: In a separate flask, dissolve isophthaloyl chloride (2.03 g, 10 mmol) in 10 mL of anhydrous DMAc. Transfer this solution to the dropping funnel. Add the isophthaloyl chloride solution dropwise to the stirred 3-APF solution over a period of 30 minutes, ensuring the temperature remains below 5°C.

-

Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

-

Precipitation: Pour the viscous polymer solution slowly into a beaker containing 300 mL of vigorously stirred methanol. A fibrous white or off-white precipitate will form.

-

Purification and Drying: Collect the polymer by filtration. Wash the polymer thoroughly with 100 mL of methanol, followed by 100 mL of deionized water, and then again with 100 mL of methanol to remove any unreacted monomers and salts. Dry the resulting polymer in a vacuum oven at 80°C for 24 hours.

Expected Properties of 3-APF-Based Polyamides

The resulting polyamides are expected to be amorphous and exhibit good solubility in polar aprotic solvents.[5] The presence of the formamide group is anticipated to increase the glass transition temperature (Tg) and improve thermal stability compared to analogous polyamides without this group.

| Property | Expected Range/Value |

| Inherent Viscosity | 0.5 - 1.2 dL/g |

| Glass Transition Temperature (Tg) | 200 - 250 °C |

| 10% Weight Loss Temperature (TGA) | > 450 °C in N₂ |

| Tensile Strength | 80 - 120 MPa |

| Tensile Modulus | 2.5 - 3.5 GPa |

| Elongation at Break | 5 - 15 % |

II. Synthesis of High-Performance Polyimides from 3-APF

Aromatic polyimides are a class of polymers with exceptional thermal and oxidative stability, excellent mechanical properties, and good dielectric performance, making them indispensable in the microelectronics and aerospace industries.[6] The synthesis of polyimides from 3-APF introduces the potential for enhanced interchain interactions via the formamide group, which could lead to materials with superior performance characteristics.

Causality Behind Experimental Choices

The most common and versatile method for synthesizing aromatic polyimides is the two-step poly(amic acid) process.[6] This method involves the initial formation of a soluble poly(amic acid) precursor at low temperatures, followed by a cyclodehydration (imidization) step at elevated temperatures to form the final, often intractable, polyimide. This two-step approach allows for the processing of the polymer in its soluble precursor form, for example, for casting films or creating coatings, before conversion to the final high-performance material. The choice of a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or DMAc is critical for solubilizing the monomers and the poly(amic acid). The imidization can be achieved either thermally or chemically. Thermal imidization is often preferred for producing films as it can lead to better orientation and mechanical properties.

Experimental Workflow: Polyimide Synthesis

Caption: Workflow for the two-step synthesis of polyimides from 3-APF.

Detailed Protocol: Synthesis of a Polyimide from 3-APF and Pyromellitic Dianhydride (PMDA)

-

Poly(amic acid) Synthesis: In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add N-(3-Aminophenyl)formamide (1.362 g, 10 mmol) and 20 mL of anhydrous N-methyl-2-pyrrolidone (NMP). Stir until the diamine is completely dissolved. To this solution, add pyromellitic dianhydride (PMDA) (2.181 g, 10 mmol) in several small portions over 1 hour. Maintain the reaction temperature at room temperature. After the addition is complete, continue stirring for 24 hours to obtain a viscous poly(amic acid) solution.

-

Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness. Place the cast film in a dust-free oven and dry at 80°C for 4 hours to remove the bulk of the solvent.

-

Thermal Imidization: Carefully peel the semi-dried film from the glass plate. Place the film in a high-temperature oven and subject it to a stepwise thermal curing cycle under a nitrogen atmosphere: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour. This gradual heating process ensures complete imidization and minimizes stress in the final film.

-

Final Product: After cooling to room temperature, a flexible, amber-colored polyimide film is obtained.

Reactivity of the Formamide Group at High Temperatures

A critical consideration in the high-temperature imidization step is the thermal stability of the formamide group. While the amide linkage in the polymer backbone is stable, the formamide group may be susceptible to decomposition at temperatures above 250-300°C. Thermal decomposition of formamide can yield various products, including carbon monoxide, ammonia, and hydrogen cyanide.[7] Therefore, it is crucial to carefully control the imidization temperature and duration to achieve complete cyclization without significant degradation of the formamide moiety. Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) of the final polymer can be employed to investigate the thermal stability and decomposition products.

Expected Properties of 3-APF-Based Polyimides

The resulting polyimides are expected to exhibit high glass transition temperatures and excellent thermal stability.[8][9] The solubility of these polyimides may be limited in their fully imidized form, a common characteristic of aromatic polyimides.

| Property | Expected Range/Value |

| Glass Transition Temperature (Tg) | > 300 °C |

| 10% Weight Loss Temperature (TGA) | > 500 °C in N₂ |

| Tensile Strength | 100 - 150 MPa |

| Tensile Modulus | 3.0 - 5.0 GPa |

| Dielectric Constant (1 MHz) | 3.0 - 3.5 |

III. Synthesis of Poly(amide-imide)s from 3-APF

Poly(amide-imide)s (PAIs) are a class of polymers that combine the excellent mechanical properties and solubility of polyamides with the high thermal stability of polyimides.[10][11] The synthesis of PAIs using 3-APF can be achieved by reacting it with a tricarboxylic acid derivative, such as trimellitic anhydride acid chloride.

Experimental Workflow: Poly(amide-imide) Synthesis

Caption: Workflow for the synthesis of poly(amide-imide)s from 3-APF.

Detailed Protocol: Synthesis of a PAI from 3-APF and Trimellitic Anhydride Acid Chloride

-

Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve N-(3-Aminophenyl)formamide (1.362 g, 10 mmol) in 20 mL of anhydrous DMAc and cool to 0°C.

-

Monomer Addition: Add trimellitic anhydride acid chloride (2.106 g, 10 mmol) portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 5°C.

-

Polymerization: After complete addition, stir the mixture at 0°C for 2 hours, then at room temperature for 12 hours.

-

Precipitation and Drying: Precipitate the polymer by pouring the solution into methanol. Collect the polymer by filtration, wash thoroughly, and dry under vacuum at 100°C for 24 hours.

Characterization of 3-APF-Based Polymers

A comprehensive characterization of the synthesized polymers is essential to validate their structure and evaluate their performance.

-

Spectroscopic Analysis:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of amide and imide linkages and to monitor the disappearance of amic acid groups during imidization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymers.

-

-

Thermal Analysis:

-

Mechanical Testing:

-

Tensile Testing: To determine the tensile strength, Young's modulus, and elongation at break of polymer films.[13]

-

-

Molecular Weight Determination:

-

Inherent Viscosity: As a relative measure of the polymer's molecular weight.

-

Gel Permeation Chromatography (GPC): For determining the number-average and weight-average molecular weights and the polydispersity index.

-

Conclusion and Future Outlook

N-(3-Aminophenyl)formamide is a promising monomer for the development of high-performance polymers with potentially enhanced thermal and mechanical properties. The presence of the formamide group offers a unique avenue for tailoring polymer properties through increased hydrogen bonding. The protocols provided in this application note serve as a foundation for the synthesis and exploration of novel polyamides, polyimides, and poly(amide-imide)s based on 3-APF.

Further research is warranted to fully elucidate the structure-property relationships in these polymers. A systematic investigation into the effect of different comonomers (diacyl chlorides and dianhydrides) on the final polymer properties is recommended. Moreover, a detailed study on the reactivity and stability of the formamide group under various polymerization and processing conditions will be crucial for optimizing the synthesis and performance of these advanced materials. The exploration of 3-APF as a monomer opens up new possibilities for the design of next-generation high-performance polymers for demanding applications.

References

-

Rodríguez-Galán, A., Franco, L., & Puiggalí, J. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. Retrieved from [Link]

- Sazanov, Y. N., Fedorova, G. N., Shcherbakova, L. M., & Nosova, G. I. (1978). Thermal stability of polyamides based on derivatives of bis-(p-aminophenyl) methane. Polymer Science U.S.S.R., 20(10), 2487–2493.

- Synthesis of New Poly(amide-imide)s Derivatives Based on Amino Acid Compounds. (2006). E-Journal of Chemistry.

-

SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. (n.d.). INEOS OPEN. Retrieved from [Link]

- Pietrucci, F., & Saitta, A. M. (2015). Formamide reaction network in gas phase and solution via a unified theoretical approach: Toward a reconciliation of different prebiotic scenarios. Proceedings of the National Academy of Sciences, 112(6), 15030-15035.

-

Synthesis of polyamides. (n.d.). ResearchGate. Retrieved from [Link]

- Almahy, H. A., Fouda, H. A., & Elhassan, E. E. (n.d.). Synthesis of poly (amide-imide)s by polycondensation reaction of [N,N' -(4,4' -carbonyldiphtaloyl)-bis-L-amino diacid]s and 1,5-bis (4-aminophenyl) penta-1,4-dien-3-one.

- Thermal stabilities and the thermal degradation kinetics of polyimides. (2005).

-

Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks. Retrieved from [Link]

- Almahy, H. A., Fouda, H. A., & Elhassan, E. E. (n.d.). Synthesis of poly (amide-imide)s by polycondensation reaction of [N,N' -(4,4' -carbonyldiphtaloyl)-bis-L-amino diacid]s and 1,5-bis (4-aminophenyl) penta-1,4-dien-3-one. TSI Journals.

- Harnessing Formamide Groups to Enhance the Heat‐Resistance of Poly(β‐amino esters) with Investigation into Reprocessability and Fluorescence. (n.d.).

- Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. (n.d.).

- Polyimide Films Using Dianhydride Containing Ester Linkages and Various Amine Monomers. (2005).

- N-phenylhydroxylamine polymers, and associated methods of preparation and use. (1996).

- High-performance aromatic polyamides. (n.d.).

- Formamide: A Deep Dive into its Chemical Reactivity and Functional Properties. (2026, January 24). Teisha.

- Thermoplastic Polyimide with High Glass Transition Temperature enabled by N-butyl-N-phenylaniline Groups. (n.d.).

- Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. (n.d.). RSC Publishing.

- Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initi

- Synthesis and Properties of New Aromatic Poly(amine-imide)

- Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023, August 26). PMC.

- Functional Arom

- Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. (n.d.). PMC.

- Polymer Science and Processing 03: Non-linear step growth polymeriz

- Formyl

- Aromatic Polyamides. (2018, June 15).

- Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 10. researchgate.net [researchgate.net]

- 11. ineosopen.org [ineosopen.org]

- 12. Sci-Hub. Thermal stability of polyamides based on derivatives of bis-(p-aminophenyl) methane / Polymer Science U.S.S.R., 1978 [sci-hub.kr]

- 13. mdpi.com [mdpi.com]

Technical Support Center: Purification of N-(3-Aminophenyl)formamide

Welcome to the technical support center for the synthesis and purification of N-(3-Aminophenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of this important chemical intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you have a robust, self-validating system for producing high-purity N-(3-Aminophenyl)formamide.

Understanding the Chemistry: Synthesis and By-product Formation

The synthesis of N-(3-Aminophenyl)formamide typically involves the selective formylation of one of the two amino groups of m-phenylenediamine using a formylating agent, most commonly formic acid. While seemingly straightforward, this reaction can lead to several by-products that complicate purification and impact the quality of the final product.

A common and practical method for this synthesis involves reacting m-phenylenediamine with formic acid in a solvent such as toluene, with azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion.[1]

Caption: Reaction scheme for the synthesis of N-(3-Aminophenyl)formamide and common by-products.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues you may encounter during your synthesis and purification, providing both the "what" and the "why" for each troubleshooting step.

FAQ 1: My final product is discolored (pink, brown, or black). What causes this and how can I remove the color?

Answer: Discoloration is a frequent issue when working with aromatic amines like m-phenylenediamine and its derivatives.

-

Causality: The primary cause is the oxidation of the starting material or the product. Aromatic amines are susceptible to air oxidation, which can be accelerated by light and heat, leading to the formation of highly colored polymeric impurities.[2]

-

Troubleshooting & Prevention:

-

Inert Atmosphere: Whenever possible, conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

-

Degassed Solvents: Using solvents that have been degassed can also help reduce the presence of dissolved oxygen.

-

-

Removal of Colored Impurities:

-

Activated Charcoal Treatment: A common and effective method is to treat a solution of the crude product with activated charcoal. The charcoal has a high surface area that adsorbs the colored polymeric impurities.

-

Protocol: After dissolving your crude product in a suitable hot solvent (prior to recrystallization), add a small amount of activated charcoal (typically 1-5% by weight). Stir or heat the mixture for a short period (5-15 minutes), and then perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your desired product, so use it judiciously.

-

-

Distillation: For thermally stable amines, distillation can be an effective purification method to separate the desired product from non-volatile colored impurities.[3]

-

FAQ 2: TLC analysis of my crude product shows three spots. How do I identify them and choose a purification strategy?

Answer: A typical Thin-Layer Chromatography (TLC) of the crude reaction mixture will likely show the desired product, unreacted starting material, and a di-formylated by-product.

-

Identifying the Spots:

-

Starting Material (m-phenylenediamine): This is the most polar of the three key components due to its two primary amine groups. It will have the lowest Rf value (travels the shortest distance up the TLC plate).

-

Product (N-(3-Aminophenyl)formamide): With one primary amine and one amide group, this compound is of intermediate polarity and will have an Rf value between the starting material and the di-formylated by-product.

-

Di-formylated By-product (N,N'-(1,3-phenylene)bis(formamide)): Having both amine groups converted to less polar amide groups, this is the least polar of the three and will have the highest Rf value.

-

| Compound | Structure | Relative Polarity | Expected TLC Rf Value |

| m-Phenylenediamine | C₆H₄(NH₂)₂ | High | Low |

| N-(3-Aminophenyl)formamide | C₆H₄(NH₂)(NHCHO) | Medium | Medium |

| N,N'-(1,3-phenylene)bis(formamide) | C₆H₄(NHCHO)₂ | Low | High |

-

Choosing a Purification Strategy:

-

Significant Starting Material Remaining: If a large amount of m-phenylenediamine is present, it indicates an incomplete reaction. Consider extending the reaction time or ensuring efficient water removal. Purification will likely require column chromatography for effective separation.

-

Minor Impurities: If the starting material and di-formylated product are present in small amounts, recrystallization may be sufficient to obtain a pure product.

-

FAQ 3: I'm struggling to get good separation of my product from the by-products using column chromatography. What eluent system do you recommend?

Answer: The polar nature of the amino group in both the starting material and the product can lead to tailing on silica gel columns.

-

Causality: The slightly acidic nature of silica gel can interact strongly with basic amine functionalities, causing poor separation and elongated spots (tailing).

-

Recommended Eluent System:

-

A mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate is a good starting point.

-

To counteract the acidic nature of the silica gel and improve separation, it is highly recommended to add a small amount of a basic modifier to the eluent. A common choice is to add 0.5-1% triethylamine (Et₃N) to the solvent mixture.[4]

-

Example Eluent System: Start with a gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate), with 1% triethylamine throughout the gradient. The exact gradient will depend on the specific separation and should be optimized based on initial TLC analysis.

-

Caption: Workflow for purification of N-(3-Aminophenyl)formamide by flash column chromatography.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for removing small amounts of impurities, especially if the crude product is already relatively pure.

-

Principle: This technique relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound well when hot but poorly when cold.

-

Recommended Solvent System: A mixed solvent system of ethanol and water is often effective for recrystallizing aromatic amines and amides.[5]

-

Step-by-Step Methodology:

-

Place the crude N-(3-Aminophenyl)formamide in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Heating may be required.

-

If the solution is colored, this is the point at which to add a small amount of activated charcoal, stir for a few minutes, and perform a hot gravity filtration.

-

To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates that the solution is saturated.

-

If too much water is added and the product precipitates excessively, add a small amount of hot ethanol until the solution becomes clear again.

-

Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum.

-

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is the method of choice when dealing with significant amounts of impurities or when recrystallization is ineffective.

-

Principle: This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (the eluent).[6]

-

Step-by-Step Methodology:

-

TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Add ~1% triethylamine to the eluent to prevent tailing. The ideal eluent system should give the product an Rf value of approximately 0.3.

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 20% ethyl acetate in hexanes with 1% triethylamine).

-

Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

-

-

Sample Loading:

-

Dissolve the crude N-(3-Aminophenyl)formamide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.

-

-

Elution:

-

Begin eluting with the initial, less polar solvent mixture.

-

Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) to move the compounds down the column.

-

The di-formylated by-product (least polar) will elute first, followed by the desired product, and finally the unreacted m-phenylenediamine (most polar).

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

-

-

Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N-(3-Aminophenyl)formamide.

-

-

References

-

A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Choi, Y.; Lee, K.; Kim, S.; et al. Bull. Korean Chem. Soc.2001 , 22 (4), 439-440. [Link]

-

Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Al-Khalaf, A. A.; Al-Masoudi, W. A.; Al-Jadaan, S. A. N. Basrah Journal of Science2022 , 40 (2), 437-464. [Link]

-

Recrystallization. University of Rochester, Department of Chemistry. [Link]

-

Recrystallization of Impure Acetanilide and Melting Point Determination. California State University, Los Angeles, Department of Chemistry and Biochemistry. [Link]

-

Performing Column Chromatography. Professor Dave Explains. YouTube, March 10, 2023. [Link]

- Decolorization of amines.

-

N-(3-aminophenyl)formamide. PubChem. [Link]

-

Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. Zhao, T.-X.; Zhai, G.-W.; Liang, J.; Li, P.; Hu, X.-B.; Wu, Y.-T. Green Chem.2017 , 19, 2834-2839. [Link]

-

A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link]

-

Halodifluoroacetates as Formylation Reagents with Various Amines via Unprecedented Quadruple Cleavage. Synlett2018 , 29 (19), 2589-2593. [Link]

-

m-Formyl Phenylalanine Synthesis. The Royal Society of Chemistry. [Link]

-

Go-to recrystallization solvent mixtures. Reddit. [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

-

Journal of Integrated Science & Technology A review on Synthesis of Aminoacetanilides. SciSpace. [Link]

-

Column chromatography. University of Victoria. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. biotage.com [biotage.com]

- 5. Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.uvic.ca [web.uvic.ca]

Technical Support Guide: Catalyst Selection for Efficient N-Formylation

Executive Summary & Decision Matrix

N-formylation is a pivotal transformation in medicinal chemistry, serving as a gateway to isocyanates, formamidines, and complex heterocycles.[1] While traditional methods (e.g., acetic formic anhydride) are effective, they often suffer from poor atom economy and thermal instability.

Modern protocols utilizing CO₂ (as a C1 source) or oxidative coupling offering sustainable alternatives but introduce new variables: phase behavior, catalyst leaching, and chemoselectivity. This guide addresses these specific technical hurdles.

Catalyst Selection Decision Tree

Use this logic flow to select the optimal catalytic system for your substrate constraints.

Figure 1: Decision matrix for selecting N-formylation catalysts based on operational constraints.

Technical Support Modules

Module A: Homogeneous Catalysis (CO₂ Hydrogenation)

Primary System: Ruthenium Pincer Complexes (e.g., Ru-Macho-BH) Mechanism: Metal-Ligand Cooperativity (MLC) allows for heterolytic cleavage of H₂ and activation of CO₂.

Q1: My reaction runs well on a 1 mmol scale but stalls at 50 mmol. I am using a Ru-PNP pincer catalyst.

-

Diagnosis: This is likely a mass transfer limitation or water poisoning .

-

Causality: CO₂/H₂ formylation is a triphasic reaction (gas/liquid/catalyst). At larger scales, gas-to-liquid mass transfer becomes the rate-limiting step if stirring is insufficient. Additionally, Ru-hydride intermediates are sensitive to moisture.

-

-

Corrective Protocol:

-

Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer (>800 rpm) with a gas-entrainment impeller.

-

Drying: Ensure solvents (DMSO/THF) are dried over molecular sieves (3Å). Water content must be <50 ppm.

-

Pressure: Maintain constant pressure. If using a batch autoclave, repressurize as gas is consumed.

-

Q2: I observe high conversion but low selectivity (N-methylation instead of N-formylation).

-

Diagnosis: Over-reduction.

-

Causality: Ru-pincer catalysts are potent hydrogenation agents. If the reaction temperature is too high (>140°C) or H₂ pressure is excessive relative to CO₂, the formamide intermediate is reduced further to the methylamine.

-

-

Corrective Protocol:

-

Lower temperature to 100–120°C .

-

Adjust gas ratio: Increase CO₂ partial pressure (e.g., CO₂:H₂ ratio of 1:1 or 2:1 instead of 1:3).

-

Module B: Heterogeneous Catalysis (MOFs & Nanoparticles)

Primary System: Co(II) on MOF (DUT-5-CoH) or AuPd-Fe₃O₄ NPs. Advantage: Easy separation and recycling.[2][3]

Q3: My heterogeneous catalyst (AuPd-Fe₃O₄) showed 95% yield in Run 1, but only 60% in Run 2.

-

Diagnosis: Surface poisoning or leaching .

-